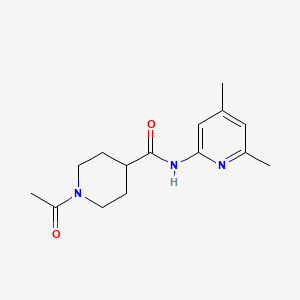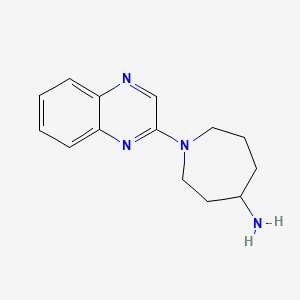![molecular formula C20H26N2O2S B5351865 N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide, also known as N-(4-(4-methylpiperidin-1-yl)phenethyl)benzenesulfonamide or MP-10, is a chemical compound that has been studied for its potential use in medicinal chemistry. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the brain. MP-10 has been found to modulate the activity of dopamine and serotonin receptors, as well as the activity of the enzyme monoamine oxidase. These effects may contribute to its neuroprotective and antipsychotic properties.
Biochemical and Physiological Effects
MP-10 has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin receptors, MP-10 has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. MP-10 has also been found to reduce levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using MP-10 in lab experiments is its relatively low toxicity and lack of significant side effects. However, its complex mechanism of action and multiple targets may make it difficult to study in isolation. Additionally, the synthesis of MP-10 is relatively complex and may be challenging for some labs to replicate.
将来の方向性
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating other neurodegenerative disorders, such as Alzheimer's disease. MP-10 has also been found to have anti-inflammatory effects, which may make it a promising candidate for treating inflammatory conditions such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying MP-10's effects on dopamine and serotonin receptors, which may lead to the development of more targeted therapies for psychiatric disorders.
合成法
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with sodium hydride and benzenesulfonyl chloride to form N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide.
科学的研究の応用
MP-10 has been studied for its potential use in treating a range of medical conditions, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, MP-10 has been found to protect dopaminergic neurons from damage and improve motor function. In schizophrenia, MP-10 has been shown to have antipsychotic effects, possibly by modulating dopamine and serotonin receptor activity. In drug addiction, MP-10 has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-12-14-22(15-13-16)19-10-8-18(9-11-19)17(2)21-25(23,24)20-6-4-3-5-7-20/h3-11,16-17,21H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJXLSIGNRVPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)

![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)

![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)

![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)